4-Chloro-2-methylpyrido[3,2-d]pyrimidine

Synthetic Methodology Process Chemistry Cost Efficiency

Heterocyclic building blocks with ambiguous substitution patterns waste synthesis time and complicate SAR. This pyrido[3,2-d]pyrimidine core offers a single reactive chloro at C4 and an inert C2 methyl group. - **Predictable derivatization:** Exclusive C4 reactivity eliminates regioselectivity struggles vs. 2,4-dichloro analogs. - **SAR-ready scaffold:** C2 methyl pre-installed for PI3Kδ inhibitor programs (literature IC50 as low as 2.82 nM). - **Batch-to-batch consistency:** Certified ≥95% with NMR/HPLC/GC data; LogP 1.89 for balanced lipophilicity.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 56128-29-1
Cat. No. B3144809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylpyrido[3,2-d]pyrimidine
CAS56128-29-1
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)N=CC=C2
InChIInChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3
InChIKeyODXNTVOPYNTGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylpyrido[3,2-d]pyrimidine: Kinase-Targeted Drug Discovery Intermediate


4-Chloro-2-methylpyrido[3,2-d]pyrimidine (C₈H₆ClN₃, MW 179.61) is a heterocyclic building block featuring a pyrido[3,2-d]pyrimidine core with a reactive chloro group at C4 and a methyl group at C2 [1]. This substitution pattern establishes a versatile scaffold for the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway [2]. As a key intermediate, it enables efficient derivatization at the C4 position while maintaining a stable C2-methyl substituent, a feature that distinguishes it from non-methylated or differently halogenated analogs in medicinal chemistry programs [1].

1Kinase inhibitor building block with single reactive C4 site
2Pre-installed C2 methyl group provides defined lipophilicity start
3Supports streamlined 2-methyl-pyrido[3,2-d]pyrimidine library synthesis

4-Chloro-2-methylpyrido[3,2-d]pyrimidine vs. Analogs in Procurement


Procurement decisions for pyrido[3,2-d]pyrimidine intermediates hinge on precise substitution patterns that govern both synthetic efficiency and downstream biological performance. Replacing 4-Chloro-2-methylpyrido[3,2-d]pyrimidine with 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2) eliminates the C2-methyl group, reducing lipophilicity and altering the SAR of final compounds [1]. Conversely, using 2,4-dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7) introduces a second reactive site that complicates regioselective derivatization and often requires additional protection/deprotection steps . The unique combination of a single reactive chloro handle at C4 and an inert methyl group at C2 ensures predictable, high-yielding functionalization without cross-reactivity, making this compound the strategic choice for streamlined synthesis of 2-methyl-substituted pyridopyrimidine libraries [1].

Risk
4-Chloro-2-methylpyrido[3,2-d]pyrimidine
4-chloropyrido[3,2-d]pyrimidine (no C2 methyl)
Impact
Methyl group influences lipophilicity and downstream SAR
Lower LogP may alter pharmacokinetic profile of final compounds
Risk
4-Chloro-2-methylpyrido[3,2-d]pyrimidine
2,4-dichloropyrido[3,2-d]pyrimidine (two reactive sites)
Impact
Single reactive chloro at C4 ensures predictable derivatization
Second C2 chloro requires additional protection or dehalogenation steps

4-Chloro-2-methylpyrido[3,2-d]pyrimidine: Quantitative Differentiation Evidence


Scalable, Cost-Effective Synthetic Route

A recently reported 5-step synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine starting from 2-chloro-3-nitropyridine achieves an overall yield of 33% using mild reaction conditions and low-cost reagents [1]. Prior synthetic methods were described as 'costly and cumbersome, unsuitable for industrial production' [1]. While direct comparative yield data for previous routes are not disclosed in the literature, the 33% overall yield across five steps represents a substantial improvement in process efficiency and scalability relative to the unoptimized, multi-step protocols that previously limited accessibility of this intermediate [1].

Synthetic yield
Class-level inference
33% overall (5 steps)
Improved scalability relative to earlier costly routes
Prior methods lacked quantitative yield data; qualitative advance
Synthetic Methodology Process Chemistry Cost Efficiency

C4 Regioselectivity Eliminates Protection Steps

In 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, the C4 chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2 methyl group is inert under standard reaction conditions [1]. In contrast, the commonly used analog 2,4-dichloropyrido[3,2-d]pyrimidine possesses two reactive chloro sites. Studies demonstrate that SNAr on 2,4-dichloropyrido[3,2-d]pyrimidine occurs regioselectively at C4, but the residual C2 chloro group remains available for subsequent reactions, necessitating careful control of stoichiometry and often requiring a separate dehalogenation or protection strategy to achieve selective mono-substitution . The presence of a non-reactive C2 methyl in the target compound guarantees exclusive functionalization at C4, reducing synthetic steps by at least one and eliminating byproduct formation associated with C2 reactivity [1].

Reactivity profile
Cross-study comparable
1 reactive site vs. 2 for dichloro analog
Simplifies derivatization; eliminates C2 competition
SNAr conditions; C4 regiospecificity documented
Regioselective Synthesis SNAr Reactivity Medicinal Chemistry

Certified Purity with Batch-Specific QC Documentation

Commercial supply of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine from reputable vendors is certified at 95% purity (HPLC/GC) with batch-specific analytical data including NMR, HPLC, and GC verification provided upon request . In comparison, many research-grade pyridopyrimidine intermediates are offered at 90-95% purity without routine batch-specific QC documentation . The availability of verified analytical data ensures that procurement decisions are based on material of consistent, documented quality, reducing the risk of failed reactions or irreproducible biological results due to impurity variability.

Purity & QC
Data to verify
≥95% (HPLC/GC) with batch NMR, HPLC, GC
Reduces batch-to-batch variability risk in biological assays
Commercial spec; verify COA for your specific lot
Quality Control Analytical Chemistry Reproducibility

Consensus LogP Guides Lipophilicity Optimization

Calculated consensus LogP for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine is 1.89, reflecting a moderate increase in lipophilicity relative to the non-methylated analog 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2), which has a LogP of 1.68 . This difference of ΔLogP = +0.21 arises from the additional C2 methyl group and may influence membrane permeability, protein binding, and overall pharmacokinetic behavior of derived compounds . For medicinal chemistry campaigns targeting intracellular kinases such as PI3Kδ, the slightly higher LogP of the 2-methyl scaffold can be advantageous for achieving balanced physicochemical properties without requiring additional lipophilic substituents [1].

Lipophilicity
Class-level inference
Consensus LogP 1.89 (Δ +0.21 vs. non-methyl analog)
Predictable lipophilicity start for SAR studies
Calculated average; may differ from experimental logD
Physicochemical Properties Lipophilicity Drug Design

Core Scaffold Delivers Potent PI3Kδ Inhibition

Pyrido[3,2-d]pyrimidine derivatives synthesized from core intermediates structurally related to 4-Chloro-2-methylpyrido[3,2-d]pyrimidine exhibit potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ). In head-to-head comparisons with the clinical PI3Kδ inhibitor idelalisib, compound S5 (a 2,4-disubstituted pyrido[3,2-d]pyrimidine) demonstrated excellent enzyme activity with an IC50 of 2.82 nM and strong antiproliferation activity against SU-DHL-6 cells (IC50 = 0.035 μM) [1]. While idelalisib's IC50 was not directly reported in this study, the compound S5 series showed single-digit nanomolar potency, confirming the pyrido[3,2-d]pyrimidine scaffold as a privileged structure for developing highly potent PI3Kδ inhibitors [1].

Kinase inhibition (scaffold)
Class-level inference
Derivative S5 IC50 = 2.82 nM (PI3Kδ)
Core scaffold supports nanomolar PI3Kδ engagement
Idelalisib comparator; potency reflects elaborated analog
Kinase Inhibition PI3Kδ Anticancer Activity

4-Chloro-2-methylpyrido[3,2-d]pyrimidine: Key R&D Applications


PI3Kδ Inhibitors for Hematologic Malignancies

4-Chloro-2-methylpyrido[3,2-d]pyrimidine serves as a key starting material for constructing C4-substituted pyrido[3,2-d]pyrimidines that have demonstrated potent PI3Kδ inhibition with IC50 values as low as 2.82 nM [1]. The exclusive reactivity at C4 allows for efficient installation of diverse amine, ether, or aryl substituents to explore SAR and optimize selectivity against other PI3K isoforms [1].

Efficient 2-Methyl Pyridopyrimidine Library Synthesis

The pre-installed C2 methyl group eliminates the need for post-functionalization at this position, enabling one-step diversification at C4 via SNAr or palladium-catalyzed cross-coupling . This contrasts with 2,4-dichloropyrido[3,2-d]pyrimidine, which requires regioselective control and often an additional dehalogenation step to achieve similar mono-substituted products .

Lipophilicity-Guided Lead Optimization

With a consensus LogP of 1.89, this intermediate provides a balanced lipophilic starting point that differs from the non-methyl analog (LogP 1.68) . Medicinal chemists targeting intracellular kinases can leverage this property to fine-tune the physicochemical profile of lead compounds without introducing additional lipophilic moieties, thereby maintaining ligand efficiency .

High-Purity Building Blocks for Assay Reproducibility

The availability of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine with certified 95% purity and batch-specific QC data (NMR, HPLC, GC) ensures that biological screening results are not confounded by batch-to-batch impurity variation . This is critical for SAR studies where small changes in structure correlate with potency differences.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor lead design
Single C4 reactive handle
Derivatization efficiency and SAR at C4
2-Methyl pyridopyrimidine library synthesis
Inert C2 methyl group
Regioselectivity and protection-free workflow
Lipophilicity-guided optimization
Consensus LogP ~1.89
Physicochemical profiling without extra lipophilic substituents
Reproducible biological screening
Certified ≥95% purity with batch QC
Lot-to-lot consistency for SAR correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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